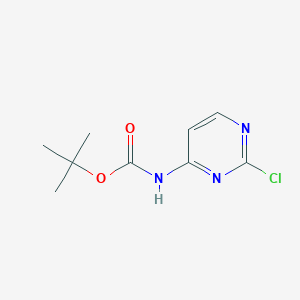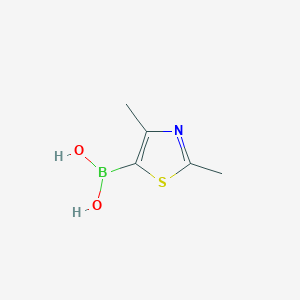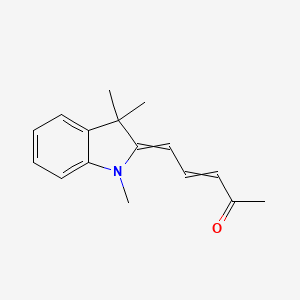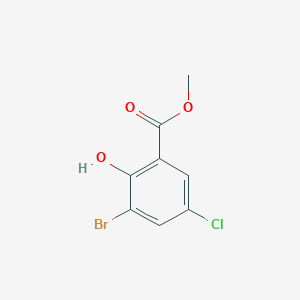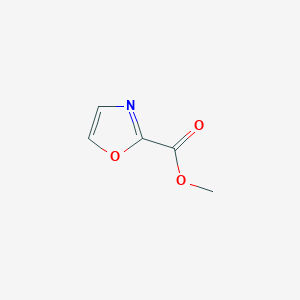![molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9](/img/structure/B1395751.png)
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .Physical And Chemical Properties Analysis
“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a liquid at room temperature . It has a molecular weight of 226 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to optimize the geometric structure, and the non-linear optical (NLO) properties were determined, indicating potential applications in materials science (Vural & Kara, 2017).
Synthetic Methodologies
- A novel azirine strategy was developed for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a method to incorporate the trifluoromethyl group into aminopyrroles, which could be valuable in developing new organic compounds (Khlebnikov et al., 2018).
- An orthogonal synthetic approach allowed for the creation of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, demonstrating the flexibility of pyridine derivatives as building blocks for complex structures, potentially useful in coordination chemistry and materials science (Ruiz-Crespo et al., 2022).
Applications in Organic Chemistry and Materials Science
- The displacement of iodine by in situ generated (trifluoromethyl)copper was successfully extended to the pyridine series, leading to 2-(trifluoromethyl)pyridines, demonstrating a method for introducing trifluoromethyl groups into heterocyclic compounds, which could be crucial for developing new materials and organic molecules (Cottet & Schlosser, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQCJUOLKGWKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)



